Ethyl 4-ethoxy-2-oxopent-3-enoate

Description

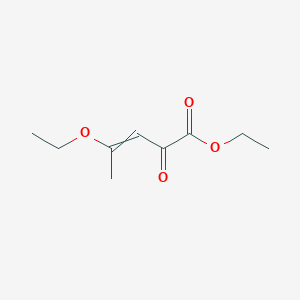

Ethyl 4-ethoxy-2-oxopent-3-enoate (CAS: 1821247-33-9) is an α,β-unsaturated ketoester characterized by an ethyl ester group, a ketone at position 2, and an ethoxy substituent at position 4 of a pent-3-enoate backbone . Its structure (Fig. This compound is synthesized via esterification and substitution reactions, often serving as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2-oxopent-3-enoate |

InChI |

InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

JGZDFJZKXHTQDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)C(=O)OCC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with ethyl 4-ethoxy-2-oxopent-3-enoate, differing in substituents, functional groups, or backbone modifications. Key comparisons are summarized in Table 1.

Structural and Functional Group Variations

Ethyl 3-amino-4-oxopent-2-enoate (Compound 66)

- Structure: Replaces the ethoxy group at position 4 with an amino (-NH₂) group .

- Synthesis: Prepared via reaction of ethyl 3-azido-4-oxopentanoate with acetaldehyde (MeCHO), followed by reduction .

- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in cyclization or condensation reactions compared to the ethoxy-substituted analog.

Ethyl (3E)-2-oxo-4-phenylbut-3-enoate

- Structure : Features a phenyl group at position 4 instead of ethoxy, shortening the carbon chain to a butenate backbone .

Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate

- Structure : Contains diethyl substituents at position 2 and a phenyl group at position 5, extending conjugation .

Ethyl 3-methyl-4-oxopent-2-enoate

Data Tables

Table 1. Comparative Structural and Physical Properties

| Compound Name | Molecular Formula | Key Substituents | Synthesis Route | Applications |

|---|---|---|---|---|

| This compound | C₉H₁₄O₄ | 4-ethoxy, 2-keto | Esterification/condensation | Organic intermediate |

| Ethyl 3-amino-4-oxopent-2-enoate | C₇H₁₁NO₃ | 3-amino, 4-keto | Azide reduction | Heterocycle synthesis |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | 2-phenyl, 3-keto | Acetoacetic ester synthesis | Pharmaceutical precursor |

| Ethyl 3-methyl-4-oxopent-2-enoate | C₈H₁₂O₃ | 3-methyl, 4-keto | Aldol condensation | Polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.